

In-Depth Technical Guide: PD 135158 (CAS Number: 130285-87-9)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 135158, also identified as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor. With a CAS number of 130285-87-9, this compound has been a valuable tool in neuroscience research, particularly in the investigation of anxiety and psychotic disorders. This technical guide provides a comprehensive overview of **PD 135158**, including its chemical properties, pharmacological profile, mechanism of action, and key experimental findings. The information is presented to support further research and drug development efforts centered on the CCK-B receptor.

Chemical and Physical Properties

PD 135158 is a synthetic, non-peptide molecule. While a definitive public source for the IUPAC name and a freely available chemical structure image are not readily available, its fundamental properties have been documented.



Property	Value
CAS Number	130285-87-9
Synonyms	CAM 1028
Molecular Formula	C35H44N4O5
Molecular Weight	616.76 g/mol

Pharmacological Profile

PD 135158 is a high-affinity antagonist for the CCK-B receptor, demonstrating significant selectivity over the cholecystokinin A (CCK-A) receptor subtype. Its primary pharmacological effects are centered on the central nervous system, where CCK-B receptors are predominantly expressed.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for **PD 135158**, highlighting its potency and in-vitro activity.

Parameter	Value	Species/System	Reference
IC50 (CCK-B Receptor)	2.8 nM	Mouse cortex	[1]
Ke (CCK-B Receptor)	12.9 nM	Rat lateral hypothalamic slice	

Note: While extensively referenced, a specific Ki value for **PD 135158** at the CCK-B receptor is not consistently reported in publicly available literature. The IC50 and Ke values serve as strong indicators of its high binding affinity.

Pharmacokinetics (ADME)

Detailed in-vivo pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of **PD 135158** are not extensively available in the public domain. Such



studies are crucial for the clinical development of any therapeutic candidate and would typically be conducted during later stages of drug development.

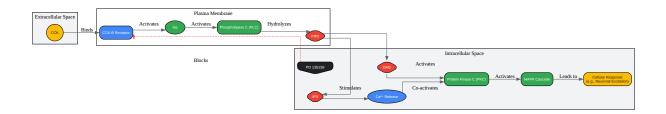
Mechanism of Action and Signaling Pathway

PD 135158 exerts its effects by competitively blocking the binding of the endogenous neuropeptide cholecystokinin (CCK) to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

The primary signaling pathway for the CCK-B receptor involves its coupling to the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). The activation of PKC can then lead to the phosphorylation of various downstream targets, including the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a role in cell growth and differentiation. By antagonizing the CCK-B receptor, **PD 135158** inhibits this entire signaling cascade.

Signaling Pathway Diagram





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Caption: CCK-B Receptor Signaling Pathway and Inhibition by PD 135158.

Key Experimental Findings and Protocols

PD 135158 has been instrumental in elucidating the role of the CCK-B receptor in various physiological and pathological processes. Below are summaries of key findings and the methodologies employed in seminal studies.

Anxiolytic Activity

Finding: PD 135158 exhibits potent anxiolytic (anti-anxiety) effects in animal models.

Experimental Protocol (Elevated Plus-Maze):

- Subjects: Male Hooded Lister rats.
- Apparatus: An elevated plus-maze consisting of two open arms and two enclosed arms.



Procedure: Rats were administered PD 135158 subcutaneously at doses ranging from 0.01 to 1.0 mg/kg. After a set pretreatment time, each rat was placed at the center of the maze, and the number of entries into and the time spent in the open and enclosed arms were recorded for a 5-minute period. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

Antipsychotic Potential

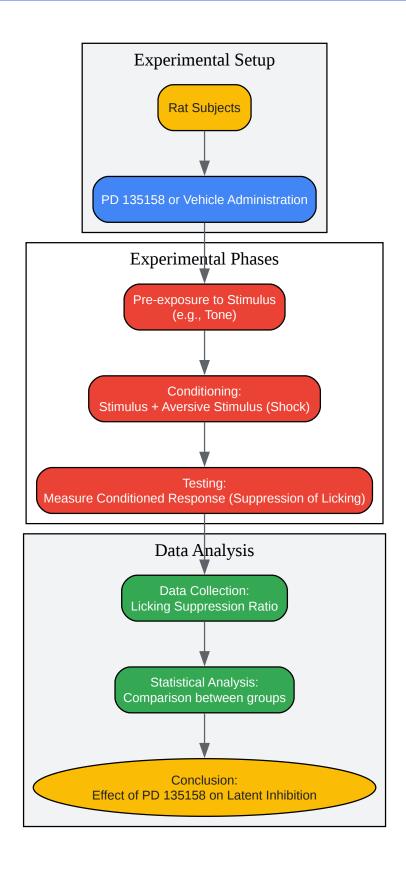
Finding: **PD 135158** has shown potential as an antipsychotic agent by enhancing latent inhibition in rats, a pre-clinical model of attentional deficits in schizophrenia.[1]

Experimental Protocol (Latent Inhibition):

- Subjects: Male Sprague-Dawley rats.[1]
- Apparatus: A conditioned emotional response paradigm was used, typically involving a
 drinking tube and a conditioned stimulus (e.g., a tone) paired with a mild footshock
 (unconditioned stimulus).[1]
- Procedure:
 - Pre-exposure Phase: One group of rats is repeatedly exposed to the to-be-conditioned stimulus (the tone) without any consequence. The control group is not pre-exposed.
 - Conditioning Phase: All rats are subjected to pairings of the tone with a mild footshock.
 - Test Phase: The suppression of drinking behavior in the presence of the tone is measured.
 Latent inhibition is observed when the pre-exposed group shows less suppression of drinking (i.e., they have learned to ignore the irrelevant stimulus) compared to the non-pre-exposed group.
- Drug Administration: PD 135158 was administered subcutaneously at doses of 0.001, 0.01, and 0.1 mg/kg prior to the pre-exposure phase.[1] The enhancement of latent inhibition by PD 135158 suggests a potential to normalize attentional processing deficits.[1]

Experimental Workflow Diagram





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Caption: Workflow for a Latent Inhibition Experiment.



Selectivity and Off-Target Effects

While **PD 135158** is highly selective for the CCK-B receptor, it is important to note that at higher concentrations, it can exhibit agonist activity at the CCK-A receptor. This is a critical consideration for in-vitro and in-vivo experimental design and interpretation of results.

Conclusion

PD 135158 is a valuable pharmacological tool for investigating the role of the CCK-B receptor in the central nervous system. Its high affinity and selectivity have enabled significant advances in our understanding of the neurobiology of anxiety and psychosis. While a lack of comprehensive public data on its pharmacokinetics has limited its clinical translation, the foundational research conducted with **PD 135158** continues to inform the development of new therapeutic agents targeting the CCK system. Future research should aim to fully characterize its ADME profile to better assess its potential as a drug candidate.

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References

- 1. PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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